An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Acetyl-6-bromoindole
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Acetyl-6-bromoindole
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among its many derivatives, halogenated indoles serve as pivotal intermediates in the synthesis of complex molecular architectures. 3-Acetyl-6-bromoindole, in particular, has emerged as a versatile building block for drug discovery and development. Its unique trifunctional nature—possessing a reactive acetyl group, a modifiable indole nitrogen, and a bromine atom amenable to cross-coupling reactions—provides a rich platform for chemical diversification. This guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of 3-Acetyl-6-bromoindole, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical and Structural Properties
3-Acetyl-6-bromoindole is a solid, typically appearing as an off-white to light brown powder. Its fundamental properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 10075-53-3 (related to N-methyl derivative) | [1] |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| Appearance | White to light brown powder or chunks | [3] |
| Melting Point | Not explicitly available for 3-acetyl derivative, but the parent 6-bromoindole has a melting point of 90-92 °C. The acetyl group would likely increase this value. | [3] |
| Solubility | Generally soluble in organic solvents like ethanol, ether, and dimethylformamide (DMF); slightly soluble in water. | [4] |
The structural arrangement of 3-Acetyl-6-bromoindole provides three distinct sites for chemical modification, which is the foundation of its synthetic utility.
Caption: Chemical structure of 3-Acetyl-6-bromoindole.
Spectroscopic Characterization
For a molecule with the complexity of 3-Acetyl-6-bromoindole, a combination of spectroscopic techniques is essential for unambiguous identification.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the indole N-H proton, and the methyl protons of the acetyl group. The aromatic region would be particularly informative, with splitting patterns dictated by the positions of the bromine and acetyl substituents.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group (typically in the 190-200 ppm range), as well as distinct signals for the eight carbons of the bromoindole core.
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IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the C=O (carbonyl) stretch of the acetyl group, typically around 1650-1700 cm⁻¹. Another key feature is the N-H stretch of the indole ring, usually appearing as a broad peak in the 3200-3500 cm⁻¹ region.[5]
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Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) will be observed, confirming the presence of a single bromine atom.[6]
Synthesis and Mechanistic Considerations
3-Acetylindoles are commonly synthesized via Friedel-Crafts acylation of the corresponding indole.[7] For 3-Acetyl-6-bromoindole, the starting material would be 6-bromoindole.[8][9]
Caption: General synthesis workflow for 3-Acetyl-6-bromoindole.
Mechanism: The Friedel-Crafts acylation of indoles preferentially occurs at the C3 position due to the high electron density at this position, which stabilizes the intermediate sigma complex. The Lewis acid catalyst activates the acetic anhydride, making it a more potent electrophile. The indole's C3 nucleophilic carbon then attacks the acetyl cation, followed by deprotonation to restore aromaticity and yield the 3-acetylated product.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from general procedures for the acylation of bromoindoles.[10]
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Preparation: In a microwave-safe reaction vessel, combine 6-bromoindole (1.0 eq), a Lewis acid catalyst such as Ytterbium (III) triflate (Y(OTf)₃) (0.1 eq), and acetic anhydride (1.5 eq) in an ionic liquid solvent like [BMI]BF₄ or a high-boiling point solvent like DMF.
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 90-110°C for 30-45 minutes.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After cooling, pour the reaction mixture into ice-water. A precipitate of the crude product should form.
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Isolation: Collect the solid by vacuum filtration and wash with cold water.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-Acetyl-6-bromoindole.
Chemical Reactivity and Synthetic Utility
The true value of 3-Acetyl-6-bromoindole lies in its capacity for diverse chemical transformations, making it a valuable scaffold in combinatorial chemistry and targeted synthesis.
Caption: Reactivity hotspots on the 3-Acetyl-6-bromoindole scaffold.
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Indole N-H (Site 1): The nitrogen atom can be readily deprotonated with a mild base and subsequently alkylated or arylated to introduce a wide range of substituents. This is a common strategy to modulate the molecule's pharmacokinetic properties.
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C3-Acetyl Group (Site 2): The acetyl group is a versatile handle for further modifications. It can undergo condensation reactions with aldehydes to form chalcone-like structures, which are themselves biologically active.[11] The ketone can also be reduced to an alcohol or converted to other functional groups.
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C6-Bromo Group (Site 3): The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions. Suzuki, Heck, and Buchwald-Hartwig couplings can be employed to introduce new aryl, vinyl, or amino groups, respectively. This allows for the construction of complex bi-aryl systems often found in kinase inhibitors and other targeted therapies.
Applications in Medicinal Chemistry and Drug Discovery
The 3-acetyl-6-bromoindole core is a privileged scaffold found in numerous compounds with significant biological activity. Its derivatives have been investigated for a range of therapeutic applications.
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Kinase Inhibitors: Many kinase inhibitors feature an indole or azaindole core. The ability to diversify at the C3 and C6 positions allows for the synthesis of libraries of compounds to probe the ATP-binding pocket of various kinases.[12]
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Antimicrobial Agents: Bromoindole derivatives have shown promise as inhibitors of bacterial enzymes, such as cystathionine γ-lyase, which can potentiate the effects of existing antibiotics.[13]
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Anticancer Agents: The indole nucleus is present in many natural and synthetic anticancer agents. Derivatives of 3-acetylindole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.[12][14]
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Building Block for Natural Products: 3-Acetylindole and its derivatives serve as starting materials for the total synthesis of more complex, biologically active natural products, such as marine alkaloids.[15]
Conclusion
3-Acetyl-6-bromoindole is a synthetically versatile and medicinally relevant molecule. Its trifunctional nature provides chemists with a robust platform for generating molecular diversity. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such well-characterized and adaptable building blocks in the drug discovery pipeline cannot be overstated.
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